molecular formula C12H23N3O2 B13193616 5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid

5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13193616
M. Wt: 241.33 g/mol
InChI Key: XNQAWPMCCICUHH-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with ethylpiperazine. The process may include steps such as:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethylpiperazine moiety: This step involves the reaction of piperidine with ethylpiperazine under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid is unique due to its specific combination of the piperidine and ethylpiperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H23N3O2/c1-2-14-3-5-15(6-4-14)11-7-10(12(16)17)8-13-9-11/h10-11,13H,2-9H2,1H3,(H,16,17)

InChI Key

XNQAWPMCCICUHH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CC(CNC2)C(=O)O

Origin of Product

United States

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